4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
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Overview
Description
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is an organic compound with a complex structure that includes a methoxyphenoxy group and a dimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene typically involves a multi-step process. One common method includes the reaction of 2-methoxyphenol with 1,4-dibromobutane to form 4-(2-methoxyphenoxy)butane. This intermediate is then reacted with 1,2-dimethylbenzene under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a hydroxy derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving concentrated sulfuric acid (H2SO4) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Formation of 4-[4-(2-carboxyphenoxy)butoxy]-1,2-dimethylbenzene.
Reduction: Formation of 4-[4-(2-hydroxyphenoxy)butoxy]-1,2-dimethylbenzene.
Substitution: Formation of 4-[4-(2-nitrophenoxy)butoxy]-1,2-dimethylbenzene or 4-[4-(2-bromophenoxy)butoxy]-1,2-dimethylbenzene.
Scientific Research Applications
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
- 4-[4-(2-hydroxyphenoxy)butoxy]-1,2-dimethylbenzene
- 4-[4-(2-nitrophenoxy)butoxy]-1,2-dimethylbenzene
Uniqueness
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-10-11-17(14-16(15)2)21-12-6-7-13-22-19-9-5-4-8-18(19)20-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBBVSQZNIDIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCOC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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